molecular formula C20H14N2O4 B4027656 6-Nitro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

6-Nitro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B4027656
M. Wt: 346.3 g/mol
InChI Key: NPCRAOIDKHMFKI-UHFFFAOYSA-N
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Description

6-Nitro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a nitro group at the 6th position, a phenethyl group at the 2nd position, and a benzo[de]isoquinoline core structure

Scientific Research Applications

6-Nitro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of novel materials, such as dyes and pigments, due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 6th position.

Another approach involves the cyclization of appropriate precursors, such as 2-phenethylbenzamide derivatives, followed by nitration. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high throughput. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The phenethyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, sodium ethoxide.

    Oxidation: Potassium permanganate, chromium trioxide, sodium dichromate.

Major Products Formed

    Reduction: 6-Amino-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acids, aldehydes.

Mechanism of Action

The mechanism of action of 6-Nitro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is primarily attributed to its ability to interact with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular macromolecules such as DNA, proteins, and enzymes. This interaction can lead to the disruption of cellular processes, ultimately resulting in cell death or inhibition of cell proliferation.

Additionally, the compound’s structure allows it to intercalate into DNA, interfering with DNA replication and transcription. This property is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells.

Comparison with Similar Compounds

6-Nitro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione can be compared with other isoquinoline derivatives, such as:

    6-Nitro-2-phenyl-1H-benzo[d]imidazole: Similar in structure but lacks the phenethyl group, which may result in different chemical and biological properties.

    2-Phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione:

    6-Amino-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione: A reduced form of the compound, with different chemical reactivity and biological activity.

The uniqueness of this compound lies in the presence of both the nitro and phenethyl groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research.

Properties

IUPAC Name

6-nitro-2-(2-phenylethyl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4/c23-19-15-8-4-7-14-17(22(25)26)10-9-16(18(14)15)20(24)21(19)12-11-13-5-2-1-3-6-13/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCRAOIDKHMFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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